

solubility of Amino-PEG11-Amine in water and organic solvents

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Compound of Interest

Compound Name: Amino-PEG11-Amine

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A Technical Guide to the Solubility of Amino-PEG11-Amine

This technical guide provides a comprehensive overview of the solubility of **Amino-PEG11-Amine** ($\text{H}_2\text{N}-(\text{CH}_2\text{CH}_2\text{O})_{11}-\text{CH}_2\text{CH}_2-\text{NH}_2$) in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical workflow for its application in bioconjugation.

Introduction to Amino-PEG11-Amine

Amino-PEG11-Amine is a hydrophilic, bifunctional crosslinker. The molecule consists of a polyethylene glycol (PEG) chain of eleven ethylene oxide units, capped at both ends with primary amine groups. This structure imparts several desirable properties, most notably enhanced water solubility to the molecules it is conjugated to.^[1] The terminal primary amines are reactive towards various functional groups, such as carboxylic acids and activated esters, making it a versatile tool for crosslinking and modifying proteins, peptides, and other biomolecules.

Solubility Profile

While specific quantitative solubility data for **Amino-PEG11-Amine** is not readily available in published literature, qualitative information from suppliers indicates its solubility in a range of

common laboratory solvents. The hydrophilic nature of the PEG backbone is the primary driver for its solubility in aqueous media.^[1]

Table 1: Qualitative Solubility of **Amino-PEG11-Amine**

Solvent Name	Chemical Formula	Solvent Type	Solubility
Water	H ₂ O	Polar Protic	Soluble ^[1]
Dimethyl Sulfoxide	(CH ₃) ₂ SO	Polar Aprotic	Soluble
Dichloromethane	CH ₂ Cl ₂	Halogenated	Soluble
Dimethylformamide	(CH ₃) ₂ NCH	Polar Aprotic	Soluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following section details a robust "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solute (**Amino-PEG11-Amine**) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Materials and Equipment

- **Amino-PEG11-Amine**
- Solvents of interest (e.g., Water, DMSO, DCM, DMF)
- Analytical balance
- Vials with screw caps

- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore)
- Mobile phase for HPLC

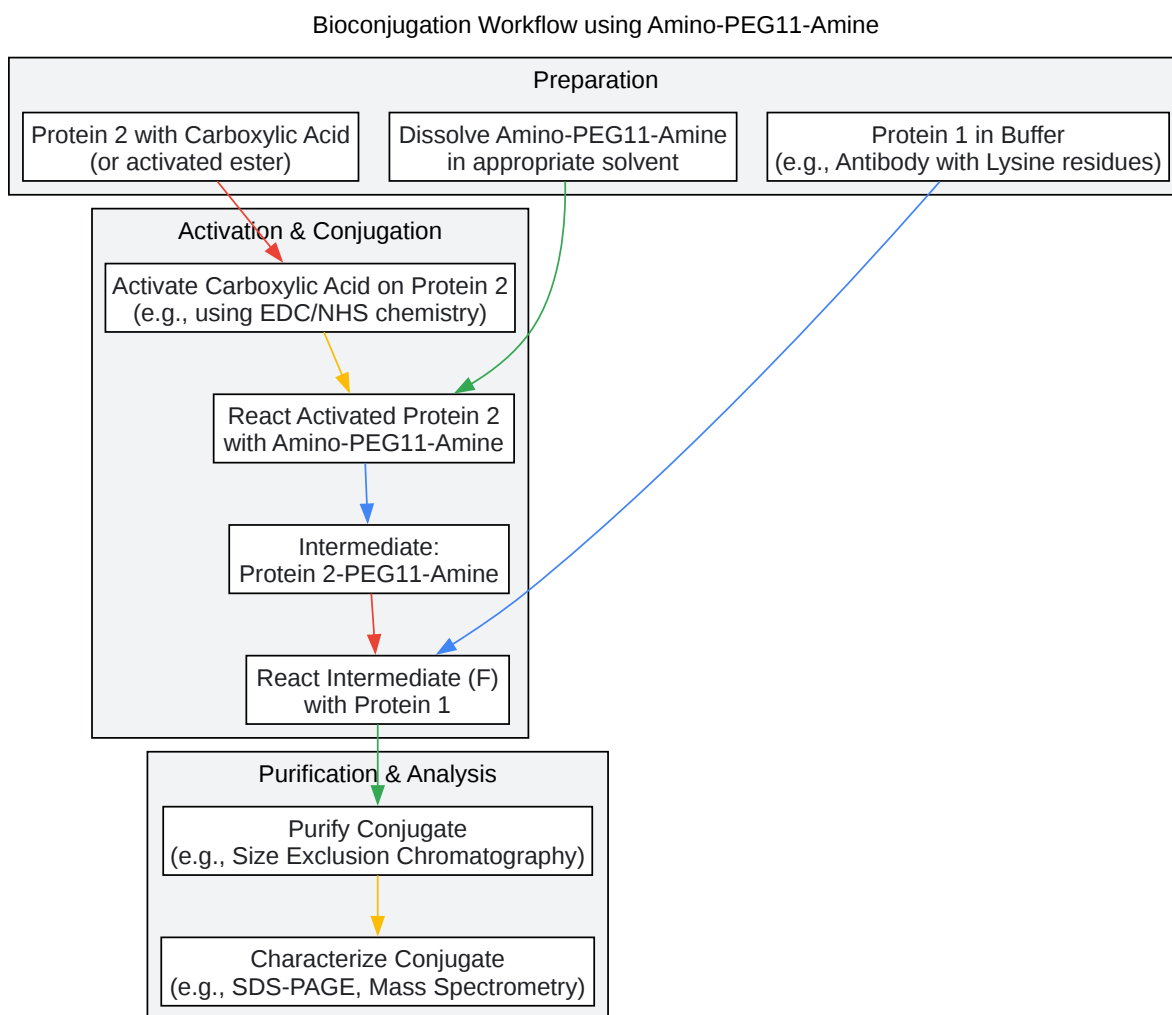
Procedure

- Preparation of the Sample:
 - Add an excess amount of **Amino-PEG11-Amine** to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
 - Record the precise weight of the added solute.
 - Add a known volume of the solvent to the vial.
- Equilibration:
 - Seal the vials tightly.
 - Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Clarification:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
- Sample Analysis:

- Carefully withdraw an aliquot of the clear supernatant.
- Filter the supernatant through a syringe filter to remove any remaining particulate matter.
- Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample by HPLC to determine the concentration of **Amino-PEG11-Amine**.
- Quantification:
 - Prepare a series of standard solutions of **Amino-PEG11-Amine** of known concentrations.
 - Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
 - Use the calibration curve to determine the concentration of the solute in the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of **Amino-PEG11-Amine** in the tested solvent at the specified temperature.

Application in Bioconjugation: A Workflow Example

Amino-PEG11-Amine is frequently used to link two biomolecules or a biomolecule to a surface. A common application is the conjugation of a protein to another protein or a small molecule drug. The following diagram illustrates a typical workflow for such a bioconjugation reaction.



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Bioconjugation Workflow

This workflow demonstrates the sequential reaction steps often employed in creating a protein-protein conjugate using a heterobifunctional approach, where the two amine groups of the PEG linker react in a controlled manner.

Conclusion

Amino-PEG11-Amine is a valuable tool in bioconjugation and drug delivery due to its bifunctional nature and the solubility-enhancing properties of its PEG core. While qualitative data confirms its solubility in water and several common organic solvents, quantitative determination requires a systematic experimental approach as outlined in this guide. The provided protocol and workflow serve as a practical resource for researchers utilizing this versatile crosslinker in their applications.

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References

- 1. precisepeg.com [precisepeg.com]
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